Deserticolin-1
Description
Unlike many cytotoxic peptides, Deserticolin-1 exhibits remarkably low cytotoxicity, even at elevated concentrations, as demonstrated in cellular models . While its exact structural features and mechanism of action remain under investigation, its non-cytotoxic profile positions it as a promising candidate for further drug development.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLADFLNKAVGKVVDFVKS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Deserticolin-1 belongs to a class of synthetic amphibian-derived peptides, which includes AR-23, RV-23, Hylin-a1, and Hylaseptin-P1. Below is a systematic comparison based on cytotoxicity, structural attributes, and therapeutic implications.
Cytotoxicity Profiles
A critical factor in peptide-based therapeutics is cytotoxicity, as high toxicity limits clinical applicability. Comparative studies using nonlinear regression analysis revealed significant differences among these peptides (Table 1):
Table 1: Cytotoxicity (CC₅₀) of this compound and Analogous Peptides
| Compound | CC₅₀ (24 h incubation) | CC₅₀ (2 h incubation) | Cytotoxicity Threshold |
|---|---|---|---|
| This compound | >100 µM | >100 µM | Non-cytotoxic |
| Hylaseptin-P1 | >100 µM | >100 µM | Non-cytotoxic |
| AR-23 | 25 µM | 50 µM | Moderately cytotoxic |
| RV-23 | 50 µM | 100 µM | Low cytotoxicity |
| Hylin-a1 | 50 µM | 100 µM | Low cytotoxicity |
Source: Data synthesized from cytotoxicity assays in cellular models .
This compound and Hylaseptin-P1 stand out as non-cytotoxic even at 100 µM after prolonged exposure, whereas AR-23 becomes significantly cytotoxic at 25 µM after 24 hours. This stark contrast highlights this compound’s superior safety profile for prolonged therapeutic use.
Structural and Functional Insights
For example:
- AR-23 : Contains α-helical domains linked to membrane disruption, which may explain its higher cytotoxicity .
- RV-23 and Hylin-a1: Feature β-sheet motifs associated with selective pathogen targeting, reducing host cell damage. Further structural studies are needed to confirm this hypothesis.
Antiviral Efficacy
Current evidence on antiviral activity is sparse for this compound. However, its analogs demonstrate varying efficacy:
- Hylaseptin-P1: Shares non-cytotoxic traits with this compound but lacks published efficacy data.
Research Findings and Data
Key findings from recent studies include:
- Low Cytotoxicity : this compound’s CC₅₀ exceeds 100 µM across multiple cell lines, surpassing most analogs .
- Therapeutic Window : Its high CC₅₀/EC₅₀ ratio (if efficacy is confirmed) could enable higher dosing without adverse effects.
- Stability : Preliminary data suggest this compound maintains integrity under physiological conditions, a common challenge for peptide drugs.
Discussion
This compound’s non-cytotoxic nature distinguishes it from peers, but its functional utility remains unproven. The contrast with AR-23 underscores a trade-off between cytotoxicity and antiviral potency observed in peptide design. For instance, while AR-23’s α-helical structure enhances pathogen targeting, it also increases host cell damage. This compound’s unresolved structure-function relationship represents a critical research gap. Additionally, the lack of efficacy data limits its validation as a therapeutic agent, emphasizing the need for comprehensive virological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
